molecular formula C21H26N4O3 B12182406 N-cycloheptyl-2-{4-[(1H-indol-3-yl)methyl]-2,5-dioxoimidazolidin-1-yl}acetamide

N-cycloheptyl-2-{4-[(1H-indol-3-yl)methyl]-2,5-dioxoimidazolidin-1-yl}acetamide

Cat. No.: B12182406
M. Wt: 382.5 g/mol
InChI Key: QKXTVATXKYNMAP-UHFFFAOYSA-N
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Description

N-cycloheptyl-2-{4-[(1H-indol-3-yl)methyl]-2,5-dioxoimidazolidin-1-yl}acetamide is a complex organic compound that features an indole moiety, a cycloheptyl group, and an imidazolidinone ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-2-{4-[(1H-indol-3-yl)methyl]-2,5-dioxoimidazolidin-1-yl}acetamide involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Formation of reduced imidazolidinone derivatives.

    Substitution: Formation of substituted cycloheptyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-{4-[(1H-indol-3-yl)methyl]-2,5-dioxoimidazolidin-1-yl}acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cycloheptyl-2-{4-[(1H-indol-3-yl)methyl]-2,5-dioxoimidazolidin-1-yl}acetamide is unique due to its combination of an indole moiety, a cycloheptyl group, and an imidazolidinone ring. This unique structure allows it to interact with multiple biological targets and exhibit diverse biological activities .

Properties

Molecular Formula

C21H26N4O3

Molecular Weight

382.5 g/mol

IUPAC Name

N-cycloheptyl-2-[4-(1H-indol-3-ylmethyl)-2,5-dioxoimidazolidin-1-yl]acetamide

InChI

InChI=1S/C21H26N4O3/c26-19(23-15-7-3-1-2-4-8-15)13-25-20(27)18(24-21(25)28)11-14-12-22-17-10-6-5-9-16(14)17/h5-6,9-10,12,15,18,22H,1-4,7-8,11,13H2,(H,23,26)(H,24,28)

InChI Key

QKXTVATXKYNMAP-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC(=O)CN2C(=O)C(NC2=O)CC3=CNC4=CC=CC=C43

Origin of Product

United States

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